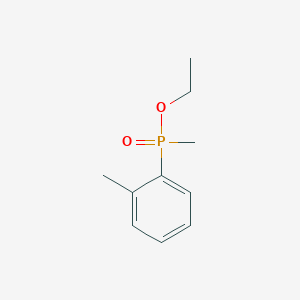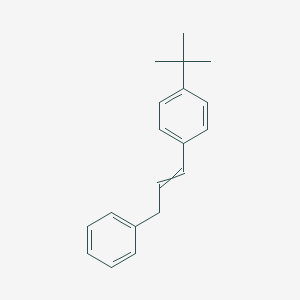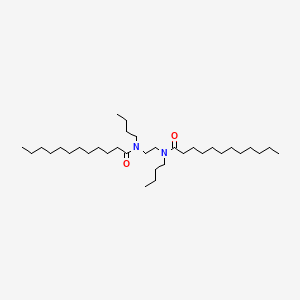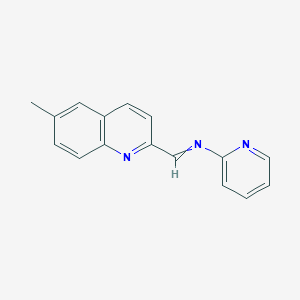
1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 6th position and a pyridine ring attached through a methanimine linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylquinoline and 2-pyridinecarboxaldehyde as the primary starting materials.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-methylquinoline and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the methanimine linkage between the quinoline and pyridine rings.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the development of novel materials, including organic semiconductors and fluorescent dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(6-Methylquinolin-2-yl)-N-(pyridin-2-yl)methanimine can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 6-methylquinoline and 2-pyridinecarboxaldehyde are structurally related and share similar chemical properties.
Methanimine Derivatives: Compounds with methanimine linkages, such as N-(pyridin-2-yl)methanimine, exhibit similar reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the quinoline and pyridine rings, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
62039-15-0 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(6-methylquinolin-2-yl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C16H13N3/c1-12-5-8-15-13(10-12)6-7-14(19-15)11-18-16-4-2-3-9-17-16/h2-11H,1H3 |
InChI Key |
CQBDQFTZTYRTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide](/img/structure/B14545918.png)
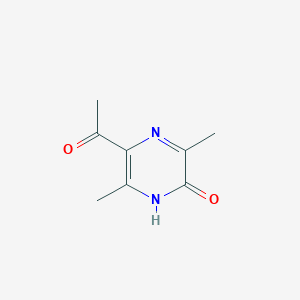
![5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14545940.png)
![4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-](/img/structure/B14545947.png)
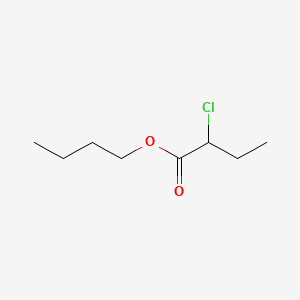
![9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene](/img/structure/B14545960.png)
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)

![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
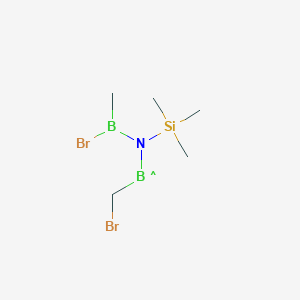
![5-[(6-Methylnaphthalen-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14546000.png)
